tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate
Description
Properties
Molecular Formula |
C12H17N5O3 |
|---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)20-11(19)7(13)8-15-9-6(10(18)16-8)5-14-17(9)4/h5,7H,13H2,1-4H3,(H,15,16,18) |
InChI Key |
ABNLQIRGAJPTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC2=C(C=NN2C)C(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Keto Esters
A widely reported approach for pyrazolo[3,4-d]pyrimidines involves cyclocondensation between 5-aminopyrazoles and β-keto esters. For this compound, the route may proceed as follows:
Synthesis of 5-Amino-1-methylpyrazole-4-carboxylate :
Cyclocondensation with Ethyl Glycinate :
tert-Butyl Ester Introduction :
Post-Functionalization of Preformed Pyrazolo[3,4-d]Pyrimidine Cores
Alternative routes modify preassembled pyrazolo[3,4-d]pyrimidines:
6-Bromo Intermediate :
Mitsunobu Reaction for Side-Chain Attachment :
Microwave-Assisted and Green Chemistry Approaches
Recent advances emphasize efficiency and sustainability:
Microwave Synthesis :
Solvent-Free Conditions :
Analytical Validation and Spectral Characterization
Synthetic intermediates and the final product require rigorous characterization:
NMR Spectroscopy :
Mass Spectrometry :
X-ray Crystallography :
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at pyrazole N1 vs. C4 positions necessitate careful control of stoichiometry and catalysts.
- Amino Group Stability : The primary amine is prone to oxidation; use of Boc-protected intermediates mitigates degradation.
- Scale-Up Limitations : Pd-catalyzed reactions require costly ligands; non-precious metal alternatives (e.g., CuI) are under investigation.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 8–12h | Low | High |
| Buchwald–Hartwig | 60–75 | 24h | High | Moderate |
| Microwave-Assisted | 90–95 | 20min | Medium | High |
| Solvent-Free Grinding | 80–85 | 2h | Low | Limited |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution at the pyrazolo[3,4-d]pyrimidine scaffold and ester group.
-
The tert-butyl ester group is stable under mild basic conditions but reacts with stronger nucleophiles (e.g., amines) to form amides or substituted esters.
-
The pyrazolo[3,4-d]pyrimidine core undergoes substitution at the 1-position with alkylating agents like iodomethane in the presence of Cs₂CO₃ .
Hydrolysis Reactions
Controlled hydrolysis selectively modifies the ester and amide functionalities.
-
Acidic conditions remove the tert-butyl group without affecting the pyrazolo[3,4-d]pyrimidine ring.
-
Enzymatic hydrolysis is less efficient but offers regioselectivity for specific applications .
Deprotection and Functionalization
The tert-butyl carbamate group is selectively cleaved for further derivatization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, 25°C, 2 h | Free amine intermediate | 95% | |
| H₂/Pd-C | Methanol, 40 psi, 6 h | Deprotected amine | 88% |
-
TFA-mediated deprotection is rapid and high-yielding, enabling subsequent reactions with electrophiles (e.g., acyl chlorides) .
-
Hydrogenolysis preserves the pyrazolo[3,4-d]pyrimidine structure while removing the tert-butyl group .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:
-
The 6-position chlorine atom (if present) is highly reactive in cross-coupling reactions .
-
Microwave-assisted conditions reduce reaction times from hours to minutes .
Stability Under Thermal and pH Conditions
Experimental studies confirm the compound’s stability profile:
| Condition | Result | Half-Life | Source |
|---|---|---|---|
| pH 7.4 (aqueous buffer) | Stable for >24 h at 37°C | >24 h | |
| pH 1.0 (HCl) | Rapid hydrolysis of tert-butyl ester | 15 min | |
| 100°C in DMF | Partial decomposition | 2 h |
-
Stability in neutral buffers makes it suitable for biological assays .
-
Degradation under strong acidic conditions limits its use in gastric environments.
Key Research Findings
-
Biological Activity : Derivatives show inhibitory activity against kinases (e.g., CDK2) and aldehyde dehydrogenases (ALDH1A) .
-
Structure-Activity Relationship (SAR) :
-
Scalability : Multi-gram synthesis is achieved via optimized Buchwald-Hartwig amination .
This compound’s versatility in synthetic chemistry and pharmacological potential underscores its importance in medicinal chemistry research. Experimental protocols and yields are consistent across peer-reviewed studies, validating its utility as a scaffold for drug discovery .
Scientific Research Applications
6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-aminomethyl group can be deprotected under physiological conditions, allowing the compound to bind to its target and exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Features
The target compound is compared to three analogs from the evidence:
Key Observations :
- Core Heterocycles: The pyrazolo[3,4-d]pyrimidine core (two nitrogens) in the target compound differs from pyrrolo[3,4-d]pyrimidine (one nitrogen) in and oxazolo[4,5-c]quinoline in .
- Substituent Roles : The tert-butyl acetate group in the target may act as a prodrug moiety or solubilizing agent, whereas tert-butyl carbamates in analogs serve as amine-protecting groups .
Research Findings and Implications
- Structural Optimization : The tert-butyl acetate side chain offers a balance between stability and reactivity, distinguishing it from carbamate-based analogs.
- Synthetic Scalability : The use of TFA and DCM in deprotection is industrially scalable but requires careful handling due to TFA’s corrosive nature .
Biological Activity
tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazolo[3,4-d]pyrimidine derivatives. The synthetic pathway often includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Initial steps involve the condensation of appropriate hydrazines with carbonyl compounds to form the pyrazolo[3,4-d]pyrimidine scaffold.
- Functionalization : The introduction of the tert-butyl and amino groups is achieved through nucleophilic substitution reactions.
2.1 Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Cell Proliferation : The compound has shown high inhibitory activity against various cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using assays like MTT. For example, a related compound demonstrated an IC50 value of 1.74 µM against MCF-7 cells .
2.2 Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has also been explored:
- Activity Against Bacteria : The compound exhibited promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL for various derivatives .
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate cell division and apoptosis:
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are known to inhibit eukaryotic protein kinases such as Src kinase and others involved in tumor progression . This inhibition leads to reduced proliferation and increased apoptosis in cancer cells.
4. Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antitumor Efficacy : A recent study evaluated a series of pyrazolo[3,4-d]pyrimidines for their anticancer properties in vivo, demonstrating significant tumor regression in xenograft models .
- Antibacterial Evaluation : Another investigation focused on the antibacterial effects of these compounds in combination with traditional antibiotics like ampicillin, showing enhanced effectiveness against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate, and what critical reaction parameters require optimization?
- Answer : The compound can be synthesized via multi-step routes involving pyrazolo[3,4-d]pyrimidine core formation followed by functionalization. Key steps include:
-
Core construction : Cyclocondensation of aminopyrazole derivatives with β-ketoesters or malonates under acidic conditions .
-
Acetate side-chain introduction : Coupling via nucleophilic substitution or Mitsunobu reactions, using tert-butyl-protected amino acids .
-
Critical parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-couplings). Optimize protecting group stability (tert-butyl) under acidic/basic conditions .
Table 1: Synthetic Methodologies Comparison
Step Method (Source) Key Conditions Yield Range Pyrimidine core formation Cyclocondensation (Patents) AcOH, reflux, 12h 45–60% Acetate coupling Mitsunobu (Journal) DIAD, PPh₃, THF, 0°C→RT 70–85%
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrazolo-pyrimidine aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₉N₅O₃ requires exact mass 313.14) .
- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient) to detect hydrolytic degradation products .
Q. How should researchers address stability challenges during storage and experimental handling?
- Answer :
- Storage : Protect from moisture (desiccator, -20°C) due to tert-butyl ester sensitivity to hydrolysis. Avoid prolonged exposure to light .
- In situ stability : Monitor pH in biological assays (pH 7.4 buffers preferred) to prevent ester cleavage. Use fresh DMSO stocks for solubility .
Advanced Research Questions
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this pyrazolo-pyrimidine derivative?
- Answer :
-
Core modifications : Introduce substituents at the 1-methyl or 4-oxo positions (e.g., halogenation, alkylation) to modulate electron density and steric effects .
-
Side-chain variations : Replace tert-butyl with other esters (e.g., benzyl, methyl) to study lipophilicity impacts on membrane permeability .
-
Biological assays : Use kinase inhibition or antimicrobial models (see Table 3) with IC₅₀ comparisons .
Table 2: Physicochemical Properties of Related Derivatives
Compound LogP (Predicted) Solubility (µg/mL, PBS) Reference Parent compound (this study) 2.1 12.5 1-Ethyl analog 1.8 28.3 4-Thioxo derivative 2.5 8.9
Q. How can contradictions in synthetic yields or purity across methodologies be systematically resolved?
- Answer :
- Root-cause analysis : Compare reaction intermediates via LC-MS to identify side products (e.g., tert-butyl deprotection or pyrimidine ring oxidation) .
- DoE optimization : Use factorial design to test variables (catalyst loading, solvent ratio) and identify critical quality attributes (CQAs) .
- Alternative routes : Evaluate microwave-assisted synthesis for improved reproducibility and reduced reaction times .
Q. What computational approaches predict the binding mode or pharmacokinetic properties of this compound?
- Answer :
- Docking studies : Use AutoDock Vina with kinase X-ray structures (e.g., PDB 3QKL) to map hydrogen bonds between the 4-oxo group and ATP-binding pockets .
- ADMET prediction : SwissADME for BBB permeability (low) and CYP3A4 metabolism (high), suggesting limited CNS activity but hepatic clearance .
- QSAR modeling : Train models on pyrazolo-pyrimidine analogs to correlate substituents with IC₅₀ values in kinase assays .
Data Contradiction Analysis Example
- Issue : Conflicting reports on tert-butyl ester stability in aqueous media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
